molecular formula C20H19ClN2O4 B4060025 ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4060025
M. Wt: 386.8 g/mol
InChI Key: PEAKWIYJFYVMFV-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 386.1033348 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Research has highlighted the synthesis and evaluation of pyrimidine derivatives for their antiviral properties. For instance, derivatives have been prepared with potential inhibitory activity against DNA and retroviruses, demonstrating significant inhibition of retrovirus replication in cell culture. These compounds, through their structural modifications, offer promising avenues for developing novel antiretroviral agents (Hocková et al., 2003).

Antioxidant and Radioprotective Activities

A novel pyrimidine derivative synthesized through Biginelli reaction demonstrated significant in vitro antioxidant activity and in vivo radioprotection in Drosophila melanogaster model system. This indicates its potential for reducing oxidative stress caused by ionizing radiation, showcasing the compound's utility in radioprotection research (Mohan et al., 2014).

Antimicrobial Analysis

Derivatives have been synthesized and evaluated for their antimicrobial activity, including antibacterial and antifungal effects. Notably, certain compounds demonstrated potent antibacterial properties comparable to standard drugs, indicating their potential as novel antimicrobial agents. Additionally, enzyme assay and docking studies have been performed to predict the mode of action, further supporting their application in antimicrobial research (Tiwari et al., 2018).

Material Science and Corrosion Inhibition

Pyrimidine derivatives have been investigated for their application in material sciences, particularly in corrosion inhibition. A study demonstrated the efficacy of a new pyrimidine heterocyclic derivative in significantly reducing copper corrosion in saline solutions. This suggests its potential use as a corrosion inhibitor in industrial applications (Khaled et al., 2011).

Nonlinear Optical (NLO) Properties

Structural, electronic, and NLO properties of thiopyrimidine derivatives have been explored through computational techniques. These studies indicate that pyrimidine derivatives possess considerable NLO characteristics, recommending their application in optoelectronic and high-technology applications (Hussain et al., 2020).

properties

IUPAC Name

ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-27-19(24)16-17(12-7-5-4-6-8-12)22-20(25)23-18(16)14-11-13(21)9-10-15(14)26-2/h4-11,18H,3H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAKWIYJFYVMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
ethyl 4-(5-chloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.